4-Methoxy-2-methylphenyl-(3-thienyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-methylphenyl-(3-thienyl)methanol is an organic compound with the molecular formula C13H14O2S It features a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a thienyl group via a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methylphenyl-(3-thienyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxy-2-methylbenzaldehyde and 3-thiophenemethanol.
Grignard Reaction: The aldehyde is reacted with a Grignard reagent prepared from 3-thiophenemethanol and magnesium in anhydrous ether. This reaction forms the corresponding alcohol.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated purification systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methylphenyl-(3-thienyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: 4-Methoxy-2-methylphenyl-(3-thienyl)ketone or 4-Methoxy-2-methylbenzaldehyde.
Reduction: 4-Methoxy-2-methylphenyl-(3-thienyl)methane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Methoxy-2-methylphenyl-(3-thienyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methylphenyl-(3-thienyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The methoxy and thienyl groups can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylphenol: Similar structure but lacks the thienyl group.
2-Methyl-4-thiophenylmethanol: Similar structure but lacks the methoxy group.
4-Methoxybenzyl alcohol: Similar structure but lacks both the methyl and thienyl groups.
Uniqueness
4-Methoxy-2-methylphenyl-(3-thienyl)methanol is unique due to the presence of both methoxy and thienyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-methoxy-2-methylphenyl)-thiophen-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2S/c1-9-7-11(15-2)3-4-12(9)13(14)10-5-6-16-8-10/h3-8,13-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBDBDHURZZUOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.